Theophylline, 8-mercapto-2-thio-

Description

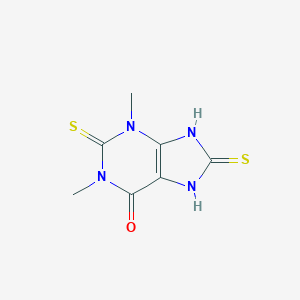

Theophylline, 8-mercapto-2-thio- is a chemically modified derivative of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and phosphodiesterase inhibitor. This derivative features a mercapto (-SH) group at the 8-position and a thione (C=S) group at the 2-position of the xanthine core. Such substitutions alter its physicochemical properties and pharmacological profile compared to the parent compound.

Properties

CAS No. |

1784-68-5 |

|---|---|

Molecular Formula |

C7H8N4OS2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one |

InChI |

InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) |

InChI Key |

ICPOMCAMXKYSKE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |

Other CAS No. |

1784-68-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Properties of Theophylline and Analogues

Key Observations:

- Theophylline : Exhibits a high melting point (273.14°C) due to strong intermolecular hydrogen bonding and crystalline stability .

- 8-Mercaptopurine : The mercapto group at position 8 confers distinct reactivity, enabling its role in nucleic acid metabolism disruption .

- Thione Substitution : Thione groups (e.g., in thiazolidinethione) reduce melting points compared to ketones (C=O) due to weaker hydrogen bonding . This suggests that 8-mercapto-2-thio-theophylline may have a lower melting point than theophylline.

Pharmacological and Biochemical Profiles

- Theophylline: Induces vasodilation via cGMP elevation and eNOS phosphorylation in endothelial cells . However, its association with severe asthma exacerbations (e.g., near-fatal attacks) highlights safety concerns, particularly when combined with β-agonists .

- Etophylline : The hydroxyethyl substitution at position 7 may enhance solubility but retains bronchodilatory activity akin to theophylline .

- 8-Mercaptopurine : Unlike theophylline, its mechanism involves purine antagonism, demonstrating how position-specific substitutions drastically alter biological targets .

- Thio-Substituted Analogues : Thione groups (e.g., in 2-thiazolidinethione) enhance metal-binding capacity, which could influence enzyme inhibition or drug metabolism in 8-mercapto-2-thio-theophylline .

Thermal and Stability Profiles

- Theophylline displays a sharp endothermic peak at 273.14°C (ΔH = -204.32 J/g), indicative of high thermal stability .

- Excipients like sorbitol (melting point: ~100°C) and glicocol (melting with decomposition at ~256°C) demonstrate that polar substituents reduce thermal stability compared to theophylline . By analogy, the mercapto and thione groups in 8-mercapto-2-thio-theophylline may lower its melting point and alter decomposition pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.